(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine molecular weight
(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine molecular weight
An In-depth Technical Guide to (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine
Abstract
(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is a chiral primary amine that serves as a crucial building block in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous pharmacologically active compounds, while the chiral ethylamine side chain provides a key stereocenter for enantioselective synthesis. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the molecule's fundamental physicochemical properties, a validated synthetic pathway via reductive amination, robust analytical methodologies for characterization and quality control, and critical safety protocols. The document emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding of the molecule's handling and application.
Physicochemical Properties & Structural Elucidation
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data inform everything from reaction stoichiometry and solvent selection to analytical method development and storage conditions.
Core Molecular Data
The essential identifiers and calculated properties of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for all quantitative experimental work.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | PubChem[1] |
| Molecular Weight | 141.23 g/mol | Calculated |
| Monoisotopic Mass | 141.06122 Da | PubChem[1] |
| IUPAC Name | (1S)-1-(5-methylthiophen-2-yl)ethan-1-amine | |
| SMILES | CC1=CC=C(S1)C(C)N | PubChem[1] |
| InChIKey | CODYMUAFGSPBNA-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The molecule's structure consists of a thiophene ring substituted at the 2-position with a chiral 1-aminoethyl group and at the 5-position with a methyl group. The "(S)" designation defines the stereochemistry at the chiral carbon (C1 of the ethylamine moiety).
Caption: 2D structure of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.
Synthesis and Manufacturing Pathway
The most direct and widely adopted method for synthesizing chiral amines like the target molecule is the reductive amination of a prochiral ketone precursor. This approach is favored for its high efficiency and the availability of well-established protocols for stereocontrol.
Synthetic Strategy: Reductive Amination
The synthesis begins with the commercially available ketone, 2-Acetyl-5-methylthiophene.[2][3] This precursor undergoes a reaction with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The critical step for establishing the (S)-stereochemistry involves the use of a chiral reducing agent or a chiral catalyst. A common laboratory-scale approach is diastereoselective reduction, followed by separation, although direct asymmetric reduction is preferred for industrial applications.
Caption: Workflow for synthesis via reductive amination.
Protocol: Reductive Amination of 2-Acetyl-5-methylthiophene
This protocol is a representative procedure adapted from established methodologies for reductive amination.[4]
Materials:
-
2-Acetyl-5-methylthiophene (1.0 eq)
-
Ammonium acetate (NH₄OAc) (15 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (5 eq)
-
Methanol (MeOH), absolute
-
Deionized water
-
5 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Acetyl-5-methylthiophene (1.0 eq) and ammonium acetate (15 eq).
-
Dissolution: Dissolve the solids in absolute methanol (approx. 60 mL per 1 mmol of ketone) using sonication if necessary.
-
Rationale: Methanol is an excellent solvent for the reactants and the imine intermediate. Ammonium acetate serves as the ammonia source.
-
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (5 eq) to the mixture.
-
Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, preventing unwanted side reactions.
-
-
Reaction: Heat the mixture to reflux and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & pH Adjustment: After cooling to room temperature, carefully add deionized water (approx. 30 mL) to quench the reaction. Adjust the pH to 10-11 with a 5 M NaOH solution.
-
Rationale: The basic pH ensures the amine product is in its freebase form, making it extractable into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous K₂CO₃. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Rationale: K₂CO₃ is used as the drying agent because it is basic and will not form a salt with the amine product.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the racemic amine.
-
Chiral Resolution: The (S)-enantiomer must be isolated from the racemic mixture. This is typically achieved via diastereomeric salt formation with a chiral acid (e.g., tartaric acid) or by preparative chiral HPLC.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique approach is required for a self-validating and trustworthy analysis.
Spectroscopic and Chromatographic Analysis
A standard suite of analytical techniques is employed to characterize the synthesized amine.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to methyl groups (thiophene and ethyl), aromatic thiophene protons, the methine proton, and the amine protons. |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each of the 7 unique carbon atoms in the molecule. |
| LC-MS | Purity assessment & molecular weight confirmation | A primary peak in the chromatogram corresponding to the product's mass-to-charge ratio ([M+H]⁺).[5] |
| Chiral HPLC | Enantiomeric excess (e.e.) determination | Baseline separation of the (R) and (S) enantiomers, allowing for quantification of the desired (S)-isomer. |
| FT-IR | Functional group identification | Characteristic stretches for N-H (amine), C-H (aliphatic and aromatic), and C-S (thiophene) bonds. |
Protocol: Purity and Identity Verification by LC-MS/MS
This protocol outlines a general method for detecting and quantifying the target amine, adapted from modern analytical practices for amine detection.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL for a stock solution). Prepare a dilution series for analysis.
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5 µL) of the sample onto a reverse-phase C18 column.
-
Use a gradient elution method with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Rationale: The C18 column provides good separation for moderately polar compounds. The formic acid aids in protonating the amine, improving peak shape and ionization efficiency for MS detection.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize the MS conditions to detect the protonated parent ion ([M+H]⁺) at m/z 142.1.
-
For MS/MS, select the parent ion (m/z 142.1) and perform collision-induced dissociation (CID) to generate characteristic fragment ions for Multiple Reaction Monitoring (MRM).
-
Rationale: ESI in positive mode is ideal for analyzing basic compounds like amines. MRM provides high selectivity and sensitivity, allowing for accurate quantification even at trace levels.[5]
-
-
Data Analysis: Integrate the peak area of the target compound in the chromatogram to determine its purity relative to any detected impurities.
Caption: General analytical workflow for LC-MS/MS characterization.
Applications and Significance
(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is not an end product itself but a high-value intermediate. Its utility stems from the combination of two key structural features:
-
Thiophene Ring: A bioisostere of the benzene ring, the thiophene nucleus is found in numerous blockbuster drugs (e.g., Clopidogrel, Tiotropium). It often enhances metabolic stability or modulates receptor binding affinity.
-
Chiral Amine: The primary amine is a versatile functional handle for forming amides, sulfonamides, ureas, and other linkages. The (S)-stereocenter is critical for achieving enantioselectivity in drug-target interactions, which is a fundamental requirement in modern drug development.
Its primary application is as a key building block in the synthesis of complex molecular scaffolds for screening in drug discovery programs, particularly in areas such as neurology, oncology, and infectious diseases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound must always be consulted, hazard information can be extrapolated from structurally similar aminothiophene derivatives.
5.1. GHS Hazard Information (Anticipated)
Based on analogous compounds, the following hazards are likely.[6]
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
5.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents and strong acids.
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
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1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem . National Center for Biotechnology Information. [Link]
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1-(5-methylthiophen-2-yl)ethan-1-amine - PubChemLite . National Center for Biotechnology Information. [Link]
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amine | C11H13NS2 | CID 914033 - PubChem . National Center for Biotechnology Information. [Link]
-
2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem . National Center for Biotechnology Information. [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T . MDPI. [Link]
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An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) . Royal Society of Chemistry. [Link]
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Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI . MDPI. [Link]
Sources
- 1. PubChemLite - 1-(5-methylthiophen-2-yl)ethan-1-amine (C7H11NS) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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